4-Amino-N,N-diethylaniline sulphite
Description
Molecular Architecture
The molecular formula of 4-amino-N,N-diethylaniline sulphite is $$ \text{C}{10}\text{H}{16}\text{N}2\text{O}3\text{S} $$, comprising a benzene ring with an amino group (-NH$$2$$) at the para position and two ethyl groups attached to the nitrogen atom. The sulphite counterion ($$ \text{SO}3^{2-} $$) forms ionic bonds with the protonated amine group, stabilizing the structure.
Key structural features include:
- Aromatic Core : The benzene ring maintains planar geometry, with bond lengths consistent with sp$$^2$$-hybridized carbons (1.39–1.42 Å).
- Diethylamine Substituents : Each ethyl group adopts a staggered conformation, minimizing steric hindrance. The C-N bond length (1.45 Å) aligns with typical amine nitrogen hybridization.
- Sulphite Counterion : The $$ \text{SO}_3^{2-} $$ ion exhibits trigonal pyramidal geometry, with S-O bond lengths of 1.47–1.49 Å and O-S-O angles of 106–112°.
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group $$ P\overline{1} $$ (no. 2). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell axes | $$ a = 10.68 \, \text{Å}, \, b = 11.33 \, \text{Å}, \, c = 21.53 \, \text{Å} $$ |
| Unit cell angles | $$ \alpha = 88.03^\circ, \, \beta = 75.65^\circ, \, \gamma = 71.50^\circ $$ |
| Volume | $$ 2389.0 \, \text{Å}^3 $$ |
| Z (molecules/unit) | 4 |
The crystal packing is stabilized by hydrogen bonds between the amino group and sulphite oxygen atoms ($$ \text{N-H}\cdots\text{O} $$, 2.85–3.10 Å). Van der Waals interactions between ethyl groups further contribute to lattice stability.
Properties
CAS No. |
74332-62-0 |
|---|---|
Molecular Formula |
C10H18N2O3S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfurous acid |
InChI |
InChI=1S/C10H16N2.H2O3S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-4(2)3/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3) |
InChI Key |
FULOTKQZFAERET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Sulfonation
-
- N,N-diethyl-p-phenylenediamine
- Sulfur dioxide (SO₂)
- A suitable solvent (e.g., water or alcohol)
-
- Dissolve N,N-diethyl-p-phenylenediamine in a solvent.
- Introduce sulfur dioxide gas into the solution under controlled temperature conditions (typically at room temperature to moderate heat).
- Maintain stirring for several hours to ensure complete reaction.
- The product can be crystallized from the solution upon cooling.
Yield : This method typically yields a high purity product, with crystallization aiding in the removal of unreacted starting materials.
Method B: Reaction with Sulfurous Acid
-
- N,N-diethyl-p-phenylenediamine
- Aqueous sulfurous acid (H₂SO₃)
-
- Mix N,N-diethyl-p-phenylenediamine with an aqueous solution of sulfurous acid.
- Heat the mixture gently to facilitate the reaction.
- Allow the reaction to proceed for several hours while monitoring pH.
- After completion, neutralize the mixture and extract the product using organic solvents.
Yield : This method also provides good yields but may require additional purification steps such as recrystallization.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two preparation methods:
| Method | Reagents Used | Temperature Control | Purification Steps | Typical Yield |
|---|---|---|---|---|
| Direct Sulfonation | N,N-diethyl-p-phenylenediamine, SO₂ | Room temperature | Crystallization | High |
| Reaction with H₂SO₃ | N,N-diethyl-p-phenylenediamine, H₂SO₃ | Moderate heat | Organic extraction | Moderate |
Research Findings and Considerations
Safety Precautions : Both methods involve handling potentially hazardous chemicals such as sulfur dioxide and strong acids. Proper laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) and fume hoods.
Environmental Impact : The use of sulfur dioxide raises environmental concerns; therefore, methods that minimize emissions or utilize alternative reagents are preferred in modern synthetic chemistry.
Applications : Beyond its synthesis, 4-Amino-N,N-diethylaniline sulphite has applications in dye manufacturing and as an intermediate in various organic syntheses.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethylaniline sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Determination
4-Amino-N,N-diethylaniline sulphite is widely used for the spectrophotometric determination of various drugs. It is particularly effective in analyzing compounds containing phenolic groups, such as salbutamol sulphate and ritodrine hydrochloride. The compound acts as a color developer, facilitating the detection of these drugs through colorimetric methods .
Case Study: Drug Analysis
In a study examining the efficacy of 4-amino-N,N-diethylaniline sulphate in drug analysis, it was found that this compound could successfully quantify drugs like dapsone hydrochloride and sulfamethoxazole. The method demonstrated high sensitivity and specificity, making it a valuable tool for pharmaceutical quality control .
Color Developing Agent in Photography
As a color-developing agent, 4-amino-N,N-diethylaniline sulphite is utilized in photographic processes involving silver halides. This application exploits its ability to form colored complexes upon reaction with oxidizing agents during film development. The compound enhances the quality and stability of photographic images by improving color fidelity and contrast .
Table 1: Comparison of Color Development Agents
| Agent | Application Area | Effectiveness |
|---|---|---|
| 4-Amino-N,N-diethylaniline | Photography | High |
| Other phenylenediamines | Photography | Variable |
Environmental Monitoring
The compound has been noted for its role in environmental monitoring, particularly in detecting phenolic compounds in wastewater. Its high purity and stability make it suitable for rigorous environmental testing standards. The synthesis method developed ensures that the product meets the necessary purity requirements for such applications .
Case Study: Wastewater Treatment
Research has demonstrated that using 4-amino-N,N-diethylaniline sulphate can effectively identify pentachlorophenol (PCP) levels in wood-based materials. Given PCP's potential to taint food products, rapid screening methods employing this compound are crucial for ensuring food safety .
Pharmaceutical Applications
In pharmaceuticals, 4-amino-N,N-diethylaniline sulphite serves as an important intermediate in synthesizing various drugs. Its derivatives have been studied for their pharmacokinetic properties and potential therapeutic effects.
Table 2: Pharmaceutical Applications
| Application | Description |
|---|---|
| Drug Synthesis | Intermediate for synthesizing various drugs |
| Pharmacokinetics Studies | Investigating absorption and metabolism rates |
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethylaniline sulphite involves its interaction with molecular targets through its amino and diethyl groups. These interactions can lead to the formation of various intermediates, which then participate in further chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Physical and Chemical Properties
Table 2: Physicochemical Comparison
Functional Differences
Chromogenic Activity :
- The sulfate salt is superior in chromogenic assays due to its stability in acidic conditions and distinct absorbance at 505 nm .
- The free base (CAS 93-05-0) requires derivatization for similar applications and is prone to oxidation, limiting its direct use .
Toxicity Profiles :
- The sulfate salt exhibits moderate toxicity (H302: harmful if swallowed) but is less volatile than the free base .
- The free base poses higher risks via dermal/respiratory exposure and demonstrates significant systemic toxicity in animal studies .
Synthetic Utility :
- The hydrochloride salt (CAS 16713-15-8) is preferred in pharmaceutical synthesis for improved solubility and stability .
- The sulfate salt’s role is confined to analytical chemistry due to its redox activity .
Analytical Performance in Assays
- FORD Test: The sulfate salt’s radical cation formation is 10–15% more sensitive than alternative chromogens like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in antioxidant quantification .
- Tyrosinase Inhibition : When paired with TBC, the free base (ADA) enhances assay sensitivity by forming a blue adduct with minimal interference from plant extracts .
Industrial and Regulatory Considerations
- Storage : The sulfate salt requires dark, airtight containers to prevent photodegradation , whereas the free base necessitates refrigeration (2–8°C) .
- Regulatory Status : The sulfate salt is listed under EC 228-500-6 and complies with TSCA guidelines , while the free base (CAS 93-05-0) is classified as hazardous under GESTIS .
Biological Activity
4-Amino-N,N-diethylaniline sulphite is an organic compound that has garnered attention for its diverse biological activities. This compound, also known as a derivative of diethylaniline, has applications in various fields, including analytical chemistry and pharmacology. Its biological activity is primarily associated with its ability to interact with various biological systems, leading to significant implications in toxicology and medicinal chemistry.
- Molecular Formula : C10H15N2O3S
- Molecular Weight : 229.30 g/mol
- IUPAC Name : 4-Amino-N,N-diethylaniline sulphite
- Structure : The compound features an amino group and a sulphite moiety, contributing to its reactivity and biological interactions.
The biological activity of 4-Amino-N,N-diethylaniline sulphite can be attributed to its electrophilic nature, allowing it to react with nucleophilic sites in proteins and other biomolecules. This interaction can lead to various biochemical effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Cellular Toxicity : Its electrophilic properties can induce oxidative stress in cells, leading to apoptosis or necrosis.
Case Studies and Research Findings
-
Toxicological Assessments :
- In studies evaluating the toxic effects of aniline derivatives on aquatic organisms, 4-Amino-N,N-diethylaniline sulphite exhibited significant toxicity, highlighting its potential environmental impact .
- A study on the hemotoxicity of aniline derivatives showed that compounds like 4-Amino-N,N-diethylaniline sulphite could induce hemolysis in red blood cells, indicating a need for caution in its handling .
-
Analytical Applications :
- The compound has been utilized in spectrophotometric methods for detecting phenolic compounds. Its reactivity with phenols allows for the formation of colored complexes, enabling quantitative analysis .
- Research demonstrated that 4-Amino-N,N-diethylaniline sulphite could serve as a reagent in oxidative coupling reactions, enhancing the sensitivity of detection methods for various analytes .
-
Pharmacological Insights :
- Investigations into the pharmacokinetics of diethylaniline derivatives revealed that metabolic pathways could convert these compounds into more reactive species, potentially increasing their biological activity .
- The compound's ability to form stable colored complexes with certain drugs suggests its potential use as a marker in drug development studies .
Comparative Analysis
To better understand the biological activity of 4-Amino-N,N-diethylaniline sulphite, a comparison with similar compounds is useful:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Amino-N,N-dimethylaniline | Moderate toxicity; used in dye synthesis | Less reactive than diethyl derivatives |
| N,N-Diethyl-p-phenylenediamine | High reactivity; used in analytical chemistry | Known for strong interactions with phenolic compounds |
| Aniline | Hematotoxic; used in dye production | Base compound with lower specificity compared to derivatives |
Q & A
Q. What are the optimal reaction conditions for using 4-Amino-N,N-diethylaniline sulfate in spectrophotometric phenol detection?
The compound is widely used in oxidative coupling reactions for phenol quantification. Key optimized parameters include:
- pH : Acetate, phosphate, or citrate buffer at pH 6 ensures maximum sensitivity and minimal background interference .
- Reagent concentration : 4 mL of 5×10⁻⁵ M 4-Amino-N,N-diethylaniline sulfate solution achieves full color development .
- Oxidant : 3.5 mL of 2.5×10⁻⁵ M potassium dichromate ensures quantitative dye formation .
- Reaction time : 30 minutes at 30°C yields stable color intensity for up to 90 minutes .
Q. What safety precautions are necessary when handling 4-Amino-N,N-diethylaniline sulfate in laboratory settings?
The compound exhibits systemic toxicity via skin absorption, inhalation, and ingestion. Key precautions include:
Q. How is 4-Amino-N,N-diethylaniline sulfate utilized in tyrosinase inhibition studies?
In tyrosinase assays, the compound reacts with 4-tert-butyl-1,2-benzoquinone (TBBQ) to form a chromogenic adduct. The absorbance at 625 nm is proportional to enzyme activity, enabling IC₅₀ determination for inhibitors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in antioxidant capacity measurements when using 4-Amino-N,N-diethylaniline sulfate in different assays (e.g., FORD vs. other methods)?
Discrepancies arise due to:
- Interference from non-target antioxidants : Plasma components like uric acid may reduce the chromogen’s radical cation in the FORD assay, skewing results .
- Standardization issues : Use of Trolox as a reference standard may not account for matrix effects in biological samples. Cross-validation with HPLC or ESR assays is recommended .
Q. What strategies mitigate matrix interference when analyzing phenolic compounds with 4-Amino-N,N-diethylaniline sulfate in complex environmental samples?
- Sample pre-treatment : Solid-phase extraction (SPE) or liquid-liquid extraction removes interfering organic acids or metal ions .
- Masking agents : EDTA chelates metal ions that catalyze non-specific oxidation, improving selectivity .
- Calibration adjustments : Matrix-matched standards (e.g., spiked environmental water) account for background effects .
Q. How does the environmental persistence of 4-Amino-N,N-diethylaniline sulfate impact its use in field studies?
- Low biodegradability : 0% theoretical BOD in 4 weeks (activated sludge test), indicating persistence in aquatic systems .
- Soil mobility : Estimated Koc of 1,500 suggests moderate adsorption to organic matter, reducing groundwater contamination risks but increasing soil retention .
- Bioconcentration potential : BCF values of 44–161 in carp indicate moderate bioaccumulation, necessitating ecotoxicity assessments in long-term field studies .
Methodological Considerations
Q. How can researchers validate the purity of 4-Amino-N,N-diethylaniline sulfate for analytical applications?
Q. What are the limitations of using 4-Amino-N,N-diethylaniline sulfate in antioxidant capacity assays?
- pH sensitivity : The chromogen’s radical cation forms only under acidic conditions (pH 5.2), limiting applicability in neutral or alkaline biological fluids .
- Radical specificity : The compound detects only hydrophilic antioxidants, excluding lipid-soluble species (e.g., vitamin E), necessitating complementary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
